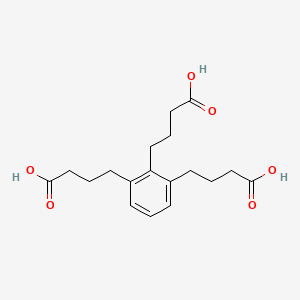
4,4',4''-(Benzene-1,2,3-triyl)tributanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is a complex organic compound characterized by a benzene ring substituted with three butanoic acid groups at the 1, 2, and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid typically involves the reaction of benzene-1,2,3-tricarboxylic acid with butanoic acid derivatives under specific conditions. One common method is the esterification of benzene-1,2,3-tricarboxylic acid with butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The butanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of benzene-1,2,3-tricarboxylic acid.
Reduction: Formation of benzene-1,2,3-triyltriol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For instance, its carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
4,4’,4’'-(Benzene-1,3,5-triyl)tributanoic acid: Similar structure but with different substitution pattern on the benzene ring.
4,4’,4’'-(Benzene-1,2,4-triyl)tributanoic acid: Another isomer with different substitution positions.
Uniqueness: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with other molecules. This distinct structure can lead to unique properties and applications compared to its isomers.
Propriétés
Numéro CAS |
23639-77-2 |
|---|---|
Formule moléculaire |
C18H24O6 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
4-[2,3-bis(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C18H24O6/c19-16(20)10-2-7-13-5-1-6-14(8-3-11-17(21)22)15(13)9-4-12-18(23)24/h1,5-6H,2-4,7-12H2,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
SEZRIIYZSIDVTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)CCCC(=O)O)CCCC(=O)O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


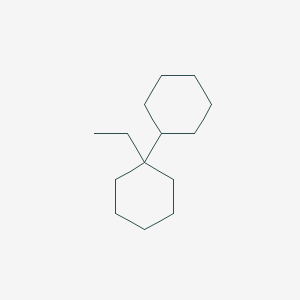


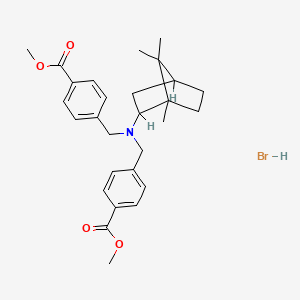
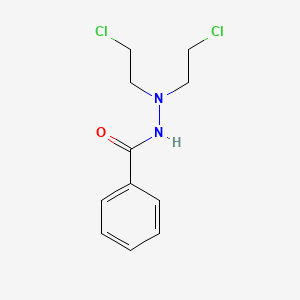
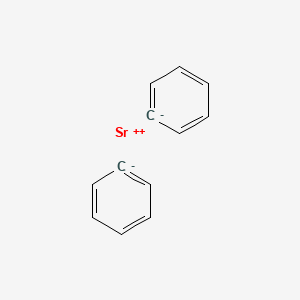
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)


![1-[(1-Methoxypropan-2-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14693501.png)
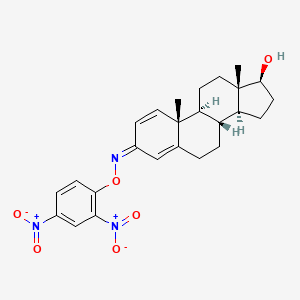
![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
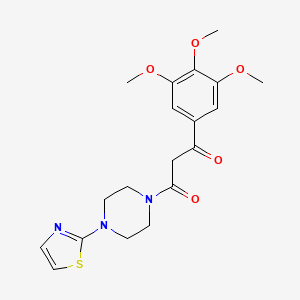
![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
